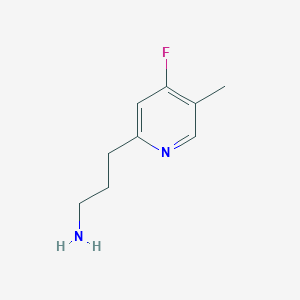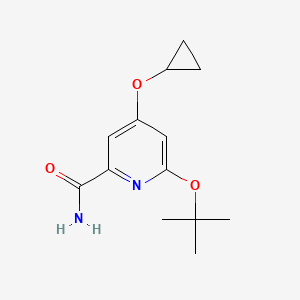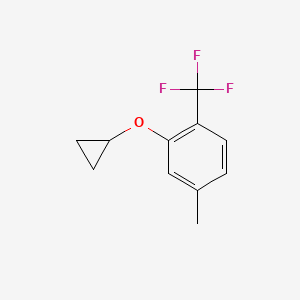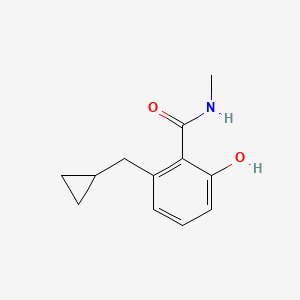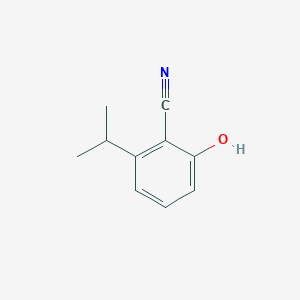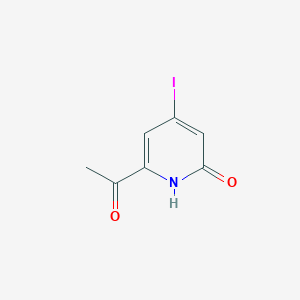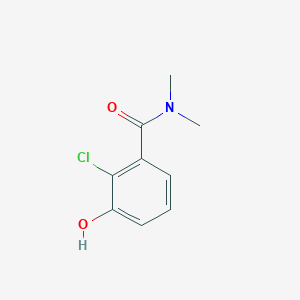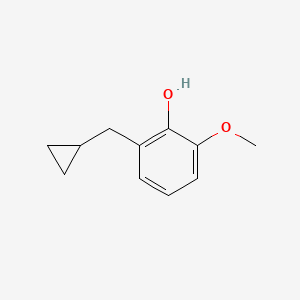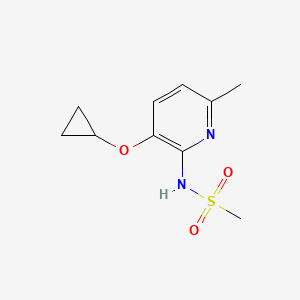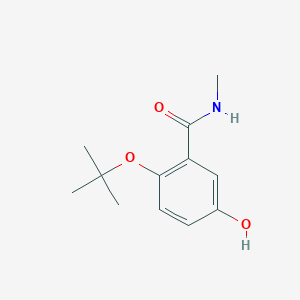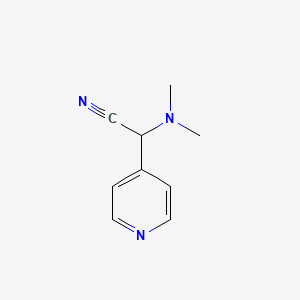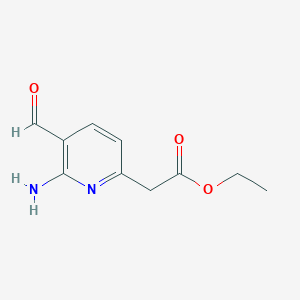
Ethyl (6-amino-5-formylpyridin-2-YL)acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl (6-amino-5-formylpyridin-2-YL)acetate is a heterocyclic compound that features a pyridine ring substituted with an amino group, a formyl group, and an ethyl acetate moiety
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl (6-amino-5-formylpyridin-2-YL)acetate typically involves multi-step organic reactions. One common method starts with the functionalization of a pyridine derivative. The process may include:
Nitration and Reduction: Nitration of a pyridine derivative followed by reduction to introduce the amino group.
Formylation: Introduction of the formyl group via a Vilsmeier-Haack reaction.
Esterification: Finally, esterification with ethyl acetate to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-yield catalysts, and efficient purification techniques to ensure high purity and yield.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl (6-amino-5-formylpyridin-2-YL)acetate can undergo various chemical reactions, including:
Oxidation: The formyl group can be oxidized to a carboxylic acid.
Reduction: The formyl group can be reduced to an alcohol.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Halogenating agents like thionyl chloride (SOCl₂) for converting the amino group to a more reactive intermediate.
Major Products
Oxidation: Ethyl (6-amino-5-carboxypyridin-2-YL)acetate.
Reduction: Ethyl (6-amino-5-hydroxymethylpyridin-2-YL)acetate.
Substitution: Various substituted pyridine derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
Ethyl (6-amino-5-formylpyridin-2-YL)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a building block in the synthesis of biologically active molecules.
Medicine: Explored for its potential in drug discovery, particularly in the development of anti-inflammatory and anticancer agents.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of Ethyl (6-amino-5-formylpyridin-2-YL)acetate depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The formyl and amino groups can form hydrogen bonds and other interactions with biological targets, influencing pathways involved in inflammation, cell proliferation, and apoptosis.
Comparación Con Compuestos Similares
Ethyl (6-amino-5-formylpyridin-2-YL)acetate can be compared with other pyridine derivatives such as:
Ethyl (6-amino-5-carboxypyridin-2-YL)acetate: Similar structure but with a carboxylic acid group instead of a formyl group.
Ethyl (6-amino-5-hydroxymethylpyridin-2-YL)acetate: Contains a hydroxymethyl group instead of a formyl group.
Ethyl (6-amino-5-methylpyridin-2-YL)acetate: Features a methyl group instead of a formyl group.
Propiedades
Fórmula molecular |
C10H12N2O3 |
|---|---|
Peso molecular |
208.21 g/mol |
Nombre IUPAC |
ethyl 2-(6-amino-5-formylpyridin-2-yl)acetate |
InChI |
InChI=1S/C10H12N2O3/c1-2-15-9(14)5-8-4-3-7(6-13)10(11)12-8/h3-4,6H,2,5H2,1H3,(H2,11,12) |
Clave InChI |
MBLJOEHIFRDMRB-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC1=NC(=C(C=C1)C=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


